Elucidating the Molecular Architecture of N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide: A Technical Guide for Researchers
Elucidating the Molecular Architecture of N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel compound, N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a strategic and logical workflow, grounded in established spectroscopic principles, to unambiguously determine the molecule's constitution. We will explore a plausible synthetic route, predict the expected spectral data with detailed justifications, and outline a systematic approach to spectral interpretation, thereby creating a self-validating system for structural confirmation.
Strategic Synthesis: A Plausible Route to the Target Molecule
The synthesis of N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide can be logically approached through a two-step process. This proposed pathway leverages well-established and reliable chemical transformations, ensuring a high probability of success.
Step 1: Synthesis of 2-Chloro-N-(3,4-dimethylphenyl)acetamide (Intermediate 1)
The initial step involves the acylation of 3,4-dimethylaniline with 2-chloroacetyl chloride. This is a standard method for the formation of α-haloacetamides. The reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a mild base like triethylamine to neutralize the hydrochloric acid byproduct[1].
Step 2: Formation of the Hydroxyimino Group
The second step is a nucleophilic substitution reaction where the chlorine atom in Intermediate 1 is displaced by a hydroxylamine derivative. The use of hydroxylamine hydrochloride, in the presence of a base like sodium acetate in an alcoholic solvent, is a common method for the synthesis of oximes from α-halo carbonyl compounds[2].
The Spectroscopic Blueprint: Predicting the Spectral Data
A critical aspect of structural elucidation is the ability to predict the expected spectral data. By analyzing the constituent functional groups and drawing parallels with known compounds, we can construct a hypothetical spectroscopic profile for N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR (Proton NMR): Predicted Chemical Shifts and Multiplicities
The predicted ¹H NMR spectrum is as follows:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Ar-H (H-5) | ~7.2-7.4 | d | Ortho to the NH group, deshielded. |
| Ar-H (H-6) | ~7.0-7.2 | dd | Coupled to both H-5 and H-2. |
| Ar-H (H-2) | ~7.0-7.2 | d | Ortho to a methyl group. |
| NH | ~8.0-9.0 | br s | Amide proton, broad due to quadrupole broadening and potential exchange. |
| CH =NOH | ~7.5-8.0 | s | Vinylic proton of the oxime. |
| N-OH | ~10.0-12.0 | br s | Oxime hydroxyl proton, broad and downfield due to hydrogen bonding. |
| Ar-CH₃ (at C-3 and C-4) | ~2.2-2.3 | s | Aromatic methyl protons. |
Rationale for Predictions: The chemical shifts for the aromatic protons and methyl groups are estimated based on the known data for N-(3,4-dimethylphenyl)acetamide[3][4]. The downfield shift of the amide and oxime protons is characteristic of these functional groups and their propensity for hydrogen bonding.
¹³C NMR (Carbon NMR): Predicted Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O (Amide) | ~165-170 | Typical for a secondary amide carbonyl. |
| C =NOH (Oxime) | ~145-155 | Characteristic of an oxime carbon. |
| Ar-C (C-1, attached to NH) | ~138-140 | Aromatic carbon attached to nitrogen. |
| Ar-C (C-3 and C-4, with CH₃) | ~130-138 | Substituted aromatic carbons. |
| Ar-C (C-2, C-5, C-6) | ~120-130 | Unsubstituted aromatic carbons. |
| Ar-CH₃ (at C-3 and C-4) | ~19-21 | Aromatic methyl carbons. |
Rationale for Predictions: The predicted chemical shifts are based on the analysis of similar acetanilide structures and general values for amide and oxime carbons[3][5].
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the presence of key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Oxime) | 3200-3600 | Broad, Medium |
| N-H (Amide) | 3100-3300 | Medium |
| C=O (Amide I band) | 1650-1680 | Strong |
| C=N (Oxime) | 1620-1690 | Medium |
| N-H bend (Amide II band) | 1520-1570 | Medium |
| C-N (Amide) | 1200-1300 | Medium |
Rationale for Predictions: These predictions are based on established correlation tables for the characteristic vibrational frequencies of amides and oximes[6][7].
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The expected molecular ion peak will be at an m/z corresponding to the molecular formula C₁₀H₁₂N₂O₂ (M.W. = 192.22 g/mol ).
-
Key Fragmentation Pathways:
-
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the oxime-bearing carbon, leading to a fragment corresponding to the N-(3,4-dimethylphenyl)formamide cation.
-
Loss of the Hydroxyimino Group: Fragmentation involving the loss of the =NOH radical.
-
Amide Bond Cleavage: Cleavage of the amide bond to generate the 3,4-dimethylaniline cation.
-
Fragments from the Aromatic Ring: Benzylic cleavage of the methyl groups.
-
The fragmentation of N-aryl acetamides is well-documented and provides a solid basis for these predictions[8][9][10][11][12].
The Elucidation Workflow: A Step-by-Step Guide to Structural Confirmation
The following workflow outlines a systematic and self-validating approach to the structural elucidation of N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide.
Caption: A systematic workflow for the structural elucidation of the target molecule.
Experimental Protocols
Protocol 3.1: Mass Spectrometry
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Procedure:
-
Dissolve a small sample of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting fragment ions.
-
-
Causality: HRMS is chosen to provide the exact mass, which is crucial for confirming the molecular formula and distinguishing between isobaric compounds. ESI is a soft ionization technique that typically keeps the molecular ion intact.
Protocol 3.2: Infrared Spectroscopy
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy using an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Causality: ATR-FTIR is a rapid and convenient method for obtaining high-quality IR spectra of solid samples with minimal sample preparation.
Protocol 3.3: 1D NMR Spectroscopy
-
Technique: ¹H, ¹³C, and DEPT-135 NMR.
-
Procedure:
-
Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like N-H and O-H).
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Acquire the DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.
-
-
Causality: The choice of DMSO-d₆ as a solvent is strategic for visualizing the amide and oxime protons, which might otherwise exchange too rapidly in other solvents. The combination of ¹H, ¹³C, and DEPT-135 provides the foundational data for the initial assignment of the carbon skeleton and attached protons[13][14][15].
Protocol 3.4: 2D NMR Spectroscopy
-
Techniques: COSY, HSQC, and HMBC.
-
Procedure:
-
Using the same sample from the 1D NMR experiments, acquire the following 2D spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations (²JCH, ³JCH).
-
-
-
Causality: 2D NMR is essential for unambiguously connecting the different spin systems within the molecule.
-
COSY will confirm the connectivity of the aromatic protons.
-
HSQC will directly link each proton to its attached carbon.
-
HMBC is the key to assembling the complete molecular structure by showing correlations between protons and carbons that are two or three bonds apart. For example, it will show correlations from the amide proton to the carbonyl carbon and the aromatic ring, and from the oxime proton to the carbonyl carbon[16][17][18][19][20][21].
-
Logical Framework for Data Integration
Caption: Integration of spectroscopic data for unambiguous structure confirmation.
By systematically applying this workflow, the structure of N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide can be determined with a high degree of confidence. The convergence of data from multiple, independent spectroscopic techniques provides the necessary validation for the proposed structure.
Conclusion
The structural elucidation of a novel chemical entity is a meticulous process that relies on the synergistic application of synthesis, spectroscopic analysis, and logical deduction. This guide has presented a comprehensive and scientifically grounded approach to determining the structure of N-(3,4-Dimethylphenyl)-2-(hydroxyimino)acetamide. By following the proposed synthetic route and the detailed spectroscopic workflow, researchers can confidently and accurately characterize this and other new molecules, paving the way for further investigation into their chemical and biological properties.
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